molecular formula C30H32NOPS B12299796 (R)-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12299796
M. Wt: 485.6 g/mol
InChI Key: YCLRTNBFAFWZQH-MIXNXMPVSA-N
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Description

®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a chiral compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structural features, which include a diphenylphosphino group and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Diphenylphosphino Group: This step involves the reaction of a suitable phosphine precursor with a phenyl halide under conditions that promote the formation of the diphenylphosphino group.

    Introduction of the Sulfinamide Moiety: The sulfinamide group is introduced through the reaction of a sulfinyl chloride with an amine, followed by purification to obtain the desired sulfinamide.

    Coupling of the Two Fragments: The final step involves the coupling of the diphenylphosphino and sulfinamide fragments under conditions that ensure the formation of the desired chiral compound.

Industrial Production Methods

Industrial production of ®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The diphenylphosphino group can participate in substitution reactions, leading to the formation of new phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of halides or other electrophiles in the presence of a base.

Major Products

Scientific Research Applications

®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.

    Industry: Used in the synthesis of fine chemicals and specialty materials, where its unique reactivity can be leveraged.

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphino group can coordinate with metal centers, making it an effective ligand in catalytic processes. The sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide.

    ®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide.

Uniqueness

The uniqueness of ®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of a diphenylphosphino group and a sulfinamide moiety, which imparts distinct reactivity and selectivity. This makes it a valuable compound in asymmetric catalysis and other specialized applications.

Properties

Molecular Formula

C30H32NOPS

Molecular Weight

485.6 g/mol

IUPAC Name

N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-23,29H,1-4H3/t29-,34?/m0/s1

InChI Key

YCLRTNBFAFWZQH-MIXNXMPVSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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